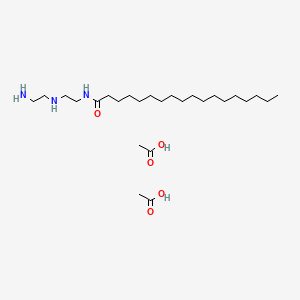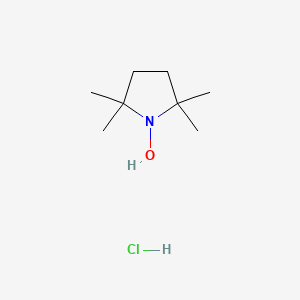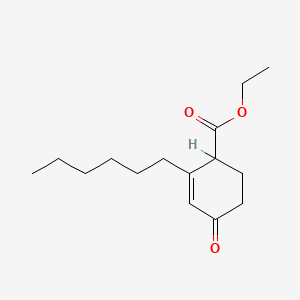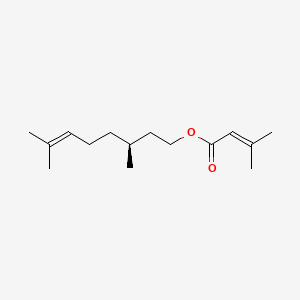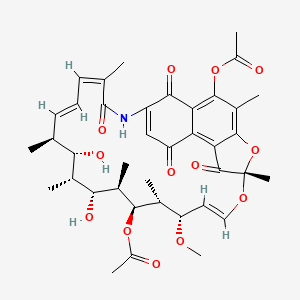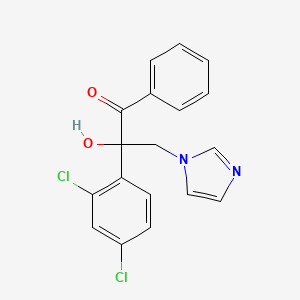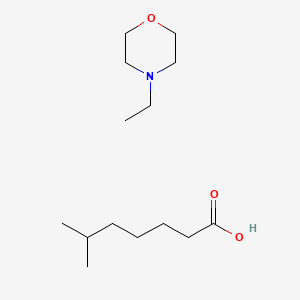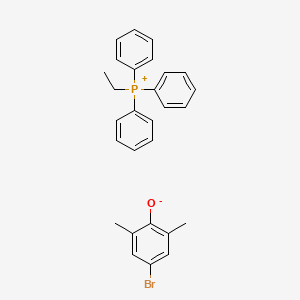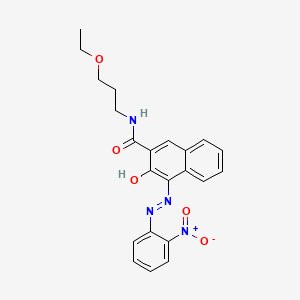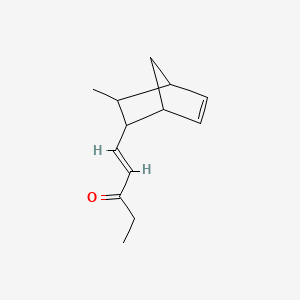
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc is a chemical compound with the molecular formula C24H49O4PS2Zn and a molecular weight of 563.1 g/mol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves the reaction of dioctyl dithiophosphate with zinc octanoate under controlled conditions. The reaction typically occurs in an organic solvent, such as toluene or hexane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used as a lubricant additive to improve the performance and longevity of mechanical systems.
Mecanismo De Acción
The mechanism of action of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death. In industrial applications, it forms a protective film on metal surfaces, reducing friction and wear .
Comparación Con Compuestos Similares
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc is unique compared to similar compounds due to its specific combination of dithiophosphate and octanoate ligands. Similar compounds include:
Zinc dialkyldithiophosphates: Commonly used as lubricant additives, but with different alkyl groups.
Zinc carboxylates: Used in various industrial applications, but lacking the dithiophosphate component.
This compound’s unique structure provides it with distinct properties and applications, making it valuable in various fields.
Propiedades
Número CAS |
93917-91-0 |
|---|---|
Fórmula molecular |
C24H50O4PS2Zn- |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
dioctoxy-sulfanylidene-sulfido-λ5-phosphane;octanoic acid;zinc |
InChI |
InChI=1S/C16H35O2PS2.C8H16O2.Zn/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8(9)10;/h3-16H2,1-2H3,(H,20,21);2-7H2,1H3,(H,9,10);/p-1 |
Clave InChI |
RDHACVUWPBMWSH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


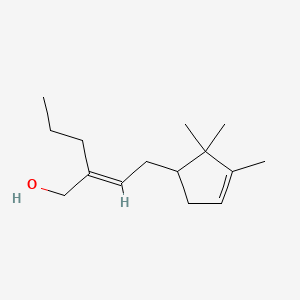
![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
